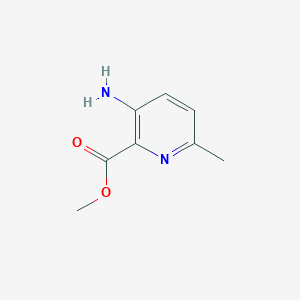

3-氨基-6-甲基吡啶甲酸甲酯

描述

“Methyl 3-amino-6-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dark place under an inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

“Methyl 3-amino-6-methylpicolinate” is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature . More specific physical and chemical properties are not provided in the search results.科学研究应用

氨解和化学反应

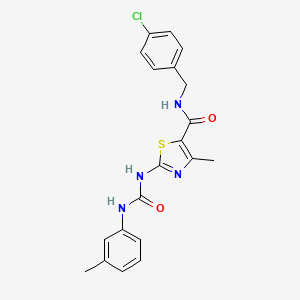

据报道,3-羟基-6-甲基吡啶甲酸的氨解会产生3-氨基-6-甲基吡啶甲酸甲酯。这个过程突出了该化合物在化学转化中的作用以及使用碳-13 NMR 理解分子结构 (Moore, Kirk, & Newmark, 1979)。

传感特性

3-氨基-6-甲基吡啶甲酸甲酯衍生物因其卓越的传感特性而受到研究,尤其是在检测Al3+和Zn2+等金属离子方面。这些发现表明在环境监测和分析化学中具有潜在应用 (Hazra et al., 2018)。

氯化过程

与3-氨基-6-甲基吡啶甲酸甲酯相关的α,α'-氨基吡啶的氯化研究提供了对吡啶的氯代取代衍生物生产的见解。这项工作对于合成各种化学品和药物很重要 (Moshchitskii, Sologub, & Ivashchenko, 1968)。

抗菌剂

与3-氨基-6-甲基吡啶甲酸甲酯相关的化合物已被合成并确定为有效的抗菌和抗真菌剂。这表明该化合物或其衍生物在开发新的抗菌药物中的潜力 (Desai, Harsorab, & Mehtaa, 2021)。

与生物系统的相互作用

对具有吡啶甲酸配体的VIVO化合物(包括6-甲基吡啶甲酸)的研究探索了它们与血红蛋白和红细胞的相互作用,表明潜在的生物医学应用,尤其是与糖尿病管理相关的应用 (Sanna, Serra, Micera, & Garribba, 2014)。

安全和危害

“Methyl 3-amino-6-methylpicolinate” should be stored in a dark place under an inert atmosphere at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (rinse mouth), P363 (wash contaminated clothing before reuse), and P501 (dispose of contents/container to an approved waste disposal plant) .

属性

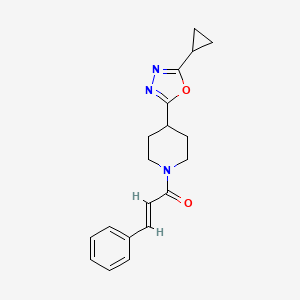

IUPAC Name |

methyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-methylpicolinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2955668.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2955669.png)